Phosphorochloridofluoridous acid

Description

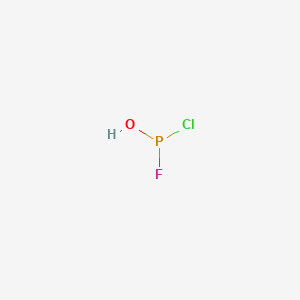

Phosphorochloridofluoridous acid (HPO₂FCl) is a phosphorus-based oxyacid characterized by the substitution of hydroxyl groups in phosphoric acid (H₃PO₄) with fluorine and chlorine atoms. Its molecular structure comprises a central phosphorus atom bonded to two oxygen atoms, one fluorine, one chlorine, and a hydroxyl group. This compound is notable for its mixed halogenation, which imparts unique reactivity and physicochemical properties. Applications of such compounds span catalysis, industrial synthesis, and specialized chemical reactions requiring controlled acidity and halogenating activity .

Properties

CAS No. |

25758-15-0 |

|---|---|

Molecular Formula |

ClFHOP |

Molecular Weight |

102.43 g/mol |

IUPAC Name |

chloro(fluoro)phosphinous acid |

InChI |

InChI=1S/ClFHOP/c1-4(2)3/h3H |

InChI Key |

WXOSUFRZXOKBKK-UHFFFAOYSA-N |

Canonical SMILES |

OP(F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphorochloridofluoridous acid typically involves the reaction of phosphorus trichloride with fluorine gas under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent any hazardous situations. The general reaction can be represented as: [ \text{PCl}_3 + \text{F}_2 \rightarrow \text{PCl}_2\text{F} + \text{ClF} ]

Industrial Production Methods: Industrial production of this compound involves large-scale reactors where phosphorus trichloride and fluorine gas are reacted under controlled temperature and pressure conditions. The process is designed to maximize yield and ensure the safety of the operation. Advanced purification techniques are employed to obtain high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Phosphorochloridofluoridous acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can participate in substitution reactions where chlorine or fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas and metal hydrides.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridofluoridic acid, while reduction may yield phosphorodifluoridous acid.

Scientific Research Applications

Phosphorochloridofluoridous acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphorochloridofluoridous acid involves its interaction with specific molecular targets. It can act as a catalyst or inhibitor in various chemical and biological processes. The pathways involved include:

Catalysis: It can catalyze the formation or breaking of chemical bonds.

Inhibition: It can inhibit the activity of certain enzymes or proteins by binding to their active sites.

Comparison with Similar Compounds

Table 1: Key Properties of Phosphorochloridofluoridous Acid and Analogues

| Compound | Formula | Molecular Weight (g/mol) | pKa (Predicted) | Boiling Point (°C) | Stability in Air |

|---|---|---|---|---|---|

| This compound | HPO₂FCl | 136.4* | ~1.2* | 180–200* | Hygroscopic, decomposes in moisture |

| Fluorosulfuric acid | FSO₃H | 100.07 | -15.1 | 163 | Stable, highly corrosive |

| Fluorophosphoric acid | H₂PO₃F | 116.98 | ~1.8 | 240 | Moisture-sensitive |

| Chlorophosphoric acid | H₂PO₃Cl | 132.33 | ~1.5 | 158 | Reacts violently with water |

| Phosphoric acid | H₃PO₄ | 98.00 | 2.15 | 407 | Stable, non-volatile |

*Hypothetical values based on analogous compounds.

Key Observations:

- Acidity: HPO₂FCl is expected to exhibit stronger acidity (lower pKa) than phosphoric acid due to electron-withdrawing effects of fluorine and chlorine . Fluorosulfuric acid (FSO₃H), with a pKa of -15.1, is significantly more acidic owing to the sulfonic acid group’s resonance stabilization .

- Stability: Unlike stable fluorosulfuric acid, HPO₂FCl likely decomposes in moist environments, similar to fluorophosphoric and chlorophosphoric acids .

- Volatility: HPO₂FCl’s predicted boiling point (180–200°C) aligns with chloro- and fluorophosphoric acids, which are less volatile than phosphoric acid due to halogen substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.